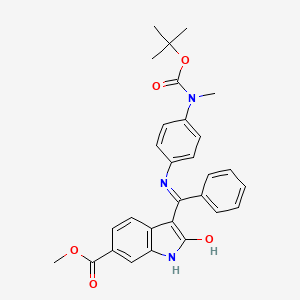![molecular formula C9H13NO3 B15292417 2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol is a catecholamine compound characterized by the presence of a hydroxy-substituted aminoethyl side-chain. This compound is structurally related to adrenaline and is known for its significant biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of catechol with epichlorohydrin to form a glycidyl ether, which is then reacted with methylamine to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced catecholamines.
Substitution: Various substituted catecholamines depending on the reagents used.
Applications De Recherche Scientifique
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The compound exerts its effects by interacting with adrenergic receptors in the body. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events that lead to physiological responses such as increased heart rate and vasodilation. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adrenaline: Structurally similar but with different stereochemistry.
Noradrenaline: Similar structure but lacks the methyl group on the aminoethyl side-chain.
Dopamine: Similar catechol structure but with a different side-chain
Uniqueness
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring and the presence of the methylamino group, which imparts distinct biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
2-[1-hydroxy-2-(methylamino)ethyl]benzene-1,4-diol |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9-13H,5H2,1H3 |
Clé InChI |
UIGKIOMMZCWJFE-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=C(C=CC(=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
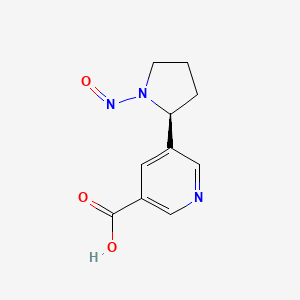
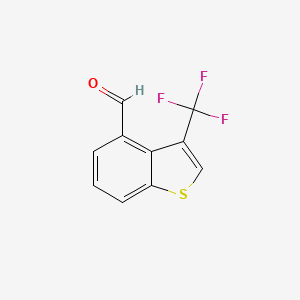
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
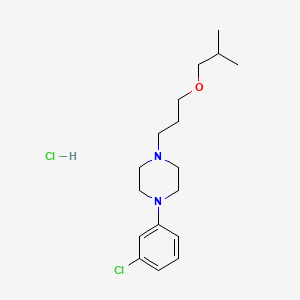
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
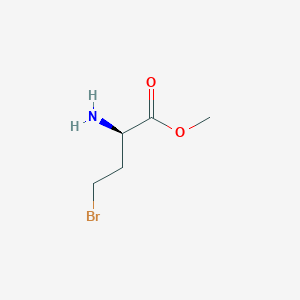

![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
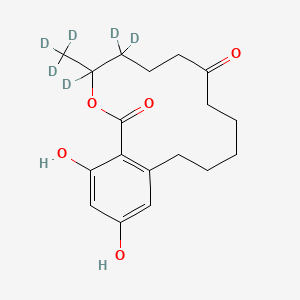

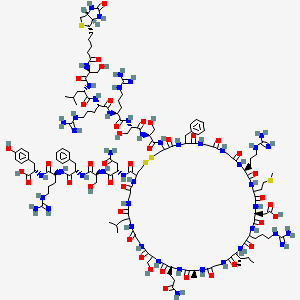
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)
